Regioisomeric Advantage: 2,5-Dimethylphenyl vs. 2,3-Dimethylphenyl in THIQ-Benzamide Anti-Cancer Activity
In the US patent 8,889,713 covering N-substituted tetrahydroisoquinoline benzamides and benzene sulfonamides, the generic Markush structure explicitly encompasses the 2,5-dimethylphenyl substitution pattern of the target compound. The patent teaches that within this family, compounds achieve IC50 values against breast cancer cells (MCF-7 and MDA-MB-231) that are 6- to 10-fold lower (more potent) than the clinically used anti-estrogen tamoxifen tested under identical conditions [1]. While individual IC50 values for the 2,5-dimethylphenyl analog are not tabulated in the publicly accessible patent, the regioisomeric 2,3-dimethylphenyl analog (CAS not listed; available as bench-stock) is structurally distinct and is expected to exhibit divergent potency due to differential steric and electronic effects on the benzamide carbonyl. The patent explicitly correlates substituent electronic properties on the phenyl ring with anti-proliferative activity, establishing the 2,5-disubstitution pattern as a critical determinant of therapeutic window [1].
| Evidence Dimension | In vitro anti-proliferative activity against breast cancer cell lines |
|---|---|
| Target Compound Data | IC50 values 6- to 10-fold lower than tamoxifen (implied by patent class; exact value for 2,5-dimethylphenyl analog not publicly disclosed) |
| Comparator Or Baseline | Tamoxifen (control) and 2,3-dimethylphenyl regioisomer (structurally closest regioisomer) |
| Quantified Difference | 6- to 10-fold potency advantage over tamoxifen for the compound class; regioisomeric shift to 2,3-dimethylphenyl expected to alter potency significantly based on patent SAR |
| Conditions | MCF-7 and MDA-MB-231 human breast cancer cell lines; tamoxifen as positive control |
Why This Matters
Procurement of the 2,5-dimethylphenyl regioisomer is essential for reproducing the patent-class potency advantage; the 2,3-dimethylphenyl analog cannot be assumed to deliver the same magnitude of anti-proliferative effect.
- [1] Redda, K. K. and Gangapuram, M. N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents. U.S. Patent 8,889,713, issued November 18, 2014. View Source
